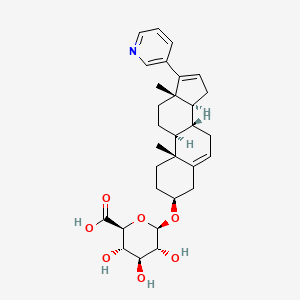
Abiraterone beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Abiraterone beta-D-Glucuronide is a useful research compound. Its molecular formula is C30H39NO7 and its molecular weight is 525.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Clinical Applications
1.1 Treatment of Prostate Cancer
Abiraterone beta-D-Glucuronide is primarily associated with the treatment of metastatic castration-resistant prostate cancer (mCRPC). Abiraterone itself inhibits the enzyme CYP17A1, which is crucial for androgen production. By reducing androgen levels, it helps in controlling tumor growth in hormone-sensitive and hormone-resistant prostate cancers .
1.2 Pharmacokinetics and Metabolism
The pharmacokinetics of this compound are essential for understanding its therapeutic effects. Studies indicate that abiraterone is converted to its glucuronide form after administration, which may influence its efficacy and safety profile. This conversion is significant as it affects the drug's bioavailability and duration of action in the body .
Research Applications
2.1 Mechanistic Studies
Research involving this compound focuses on its role in inhibiting androgen synthesis pathways. Understanding how this metabolite interacts with androgen receptors can provide insights into developing more effective treatments for prostate cancer .
2.2 Biomarker Development
The presence of this compound can serve as a biomarker for monitoring treatment response in patients undergoing therapy with abiraterone. Measuring its levels could help predict outcomes and adjust treatment plans accordingly .
Case Studies
3.1 Efficacy in Clinical Trials
Several clinical trials have evaluated the efficacy of abiraterone acetate (the parent compound) in combination with prednisone or other therapies. For instance, a Phase II study reported that 57% of patients experienced a significant decline in prostate-specific antigen (PSA) levels, indicating effective tumor control .
3.2 Tolerability and Side Effects
In clinical settings, patients treated with abiraterone have reported manageable side effects, including hypertension and hypokalemia, often resolved with adjunct therapies like eplerenone . Long-term follow-up has shown sustained responses with minimal adverse effects, reinforcing the compound's safety profile.
Table 1: Summary of Clinical Trials Involving Abiraterone
| Study Type | Patient Population | Treatment Regimen | Response Rate (%) | Follow-up Duration |
|---|---|---|---|---|
| Phase II | mCRPC Patients | Abiraterone + Prednisone | 57 | 379 days |
| Phase III | Chemotherapy-Naive mCRPC | Abiraterone Alone | 60 | 24 months |
| Combination | High-Risk CSPC Patients | Abiraterone + Hormonal Therapy | 40 | 12 months |
Propiedades
Fórmula molecular |
C30H39NO7 |
|---|---|
Peso molecular |
525.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H39NO7/c1-29-11-9-18(37-28-25(34)23(32)24(33)26(38-28)27(35)36)14-17(29)5-6-19-21-8-7-20(16-4-3-13-31-15-16)30(21,2)12-10-22(19)29/h3-5,7,13,15,18-19,21-26,28,32-34H,6,8-12,14H2,1-2H3,(H,35,36)/t18-,19-,21-,22-,23-,24-,25+,26-,28+,29-,30+/m0/s1 |
Clave InChI |
KPALNZWCXXEGPL-IZCNWNRZSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
SMILES canónico |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)OC6C(C(C(C(O6)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















